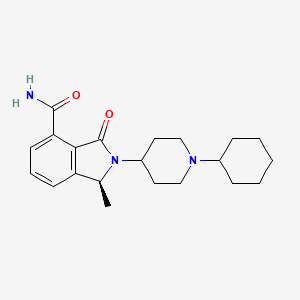

NMS-P515

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H29N3O2 |

|---|---|

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(1S)-2-(1-cyclohexylpiperidin-4-yl)-1-methyl-3-oxo-1H-isoindole-4-carboxamide |

InChI |

InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1 |

InChI Key |

OYGLTKXMFGWXJT-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@H]1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |

Canonical SMILES |

CC1C2=C(C(=CC=C2)C(=O)N)C(=O)N1C3CCN(CC3)C4CCCCC4 |

Origin of Product |

United States |

Foundational & Exploratory

NMS-P515: A Technical Guide to a Stereospecific PARP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] As a member of the isoindolinone carboxamide chemical class, this compound has demonstrated significant preclinical anti-tumor activity, positioning it as a compound of interest for further oncological research and development.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line | Reference |

| Biochemical Activity | |||

| PARP1 Kd | 16 nM | - | [1][2] |

| PARP2 KD | > 10 µM | - | [2] |

| PARP3 KD | > 10 µM | - | [2] |

| TNKS1 KD | > 10 µM | - | [2] |

| Cellular Activity | |||

| PARP1 IC50 | 27 nM | HeLa | [1][3] |

Table 2: In Vivo Efficacy of this compound in Capan-1 Xenograft Model

| Treatment Group | Dosage & Administration | Maximal Tumor Growth Inhibition | Maximum Body Weight Loss | Reference |

| This compound (monotherapy) | 80 mg/kg, oral, once daily for 12 days | 48% | 6% | [2][4] |

Mechanism of Action and Signaling Pathways

PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

This compound exerts its therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). In the absence of a functional homologous recombination pathway to repair these DSBs, the cell undergoes apoptosis.

The stereospecificity of this compound is a key feature, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[2] This is attributed to the specific interactions of the isoindolinone core within the nicotinamide binding pocket of PARP1.[2]

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

References

NMS-P515: An In-depth Technical Guide on its Mechanism of Action as a Potent and Stereospecific PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks.[1] By selectively targeting PARP-1, this compound induces synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, particularly those involving homologous recombination (HR), such as tumors with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols for key assays, and its preclinical efficacy in relevant cancer models.

Core Mechanism of Action: Potent and Selective PARP-1 Inhibition

This compound exerts its therapeutic effect through the potent and selective inhibition of PARP-1.[1] PARP-1 is a nuclear enzyme that plays a critical role in detecting and signaling DNA single-strand breaks (SSBs), a common form of DNA damage. Upon binding to a SSB, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

This compound, an isoindolinone derivative, is a stereospecific inhibitor that binds to the nicotinamide-binding pocket of PARP-1, competing with the enzyme's natural substrate, NAD+. This competitive inhibition prevents the synthesis of PAR, thereby trapping PARP-1 at the site of DNA damage. The persistent PARP-1/DNA complexes are highly cytotoxic as they stall replication forks, leading to the formation of DNA double-strand breaks (DSBs) during the S-phase of the cell cycle.

In normal cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of HR-deficient cancer cells by PARP inhibitors is a prime example of synthetic lethality.

Signaling Pathway of PARP-1 Inhibition by this compound

Caption: Signaling pathway of PARP-1 inhibition by this compound leading to synthetic lethality.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and preclinical activity.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical Potency | |||

| PARP-1 Kd | 16 nM | Surface Plasmon Resonance (SPR) | [1] |

| Cellular Activity | |||

| PAR Synthesis IC50 | 27 nM | HeLa cells | [1] |

Table 2: Selectivity Profile of this compound

| Enzyme | Kd (µM) | Fold Selectivity vs. PARP-1 | Reference |

| PARP-2 | > 10 | > 625 | [1] |

| PARP-3 | > 10 | > 625 | [1] |

| Tankyrase-1 (TNKS-1) | > 10 | > 625 | [1] |

Table 3: In Vivo Antitumor Efficacy of this compound in a Capan-1 (BRCA2-mutated) Pancreatic Cancer Xenograft Model

| Treatment Group | Dosage and Schedule | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference |

| This compound (monotherapy) | 80 mg/kg, oral, once daily for 12 days | 48% | 6% | [1] |

| This compound + Temozolomide | This compound: 80 mg/kg, oral, once daily for 12 daysTemozolomide: 62.5 mg/kg, IV, once daily for 5 days | 79% | 17% | [1] |

| Temozolomide (monotherapy) | 62.5 mg/kg, IV, once daily for 5 days | 46% | 8% | [1] |

Experimental Protocols

PARP-1 Biochemical Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to inhibit the binding of a fluorescently labeled PARP inhibitor tracer to the PARP-1 enzyme.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Fluorescently labeled PARP inhibitor tracer

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA, 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Fluorescence polarization plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a fixed concentration of the fluorescent tracer to all wells.

-

Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the reaction by adding a fixed concentration of the PARP-1 enzyme to all wells except for the "no enzyme" control.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay quantifies the inhibition of PAR synthesis in cells treated with a PARP inhibitor.

-

Materials:

-

HeLa cells

-

Cell culture medium and supplements

-

This compound

-

DNA damaging agent (e.g., H₂O₂)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against PAR

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Protocol:

-

Seed HeLa cells in a multi-well imaging plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 1 hour.

-

Induce DNA damage by treating the cells with H₂O₂ for 10 minutes.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.

-

Block non-specific binding with 5% BSA for 1 hour.

-

Incubate the cells with the primary anti-PAR antibody overnight at 4°C.

-

Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Acquire images using a fluorescence microscope and quantify the PAR signal intensity per nucleus.

-

Calculate the IC50 value by plotting the PAR signal intensity against the this compound concentration.

-

In Vivo Antitumor Efficacy in a Capan-1 Xenograft Model

This study evaluates the antitumor activity of this compound in a mouse model of BRCA2-mutated pancreatic cancer.

-

Animal Model:

-

Female athymic nude mice (or other immunocompromised strain)

-

Capan-1 human pancreatic cancer cells (BRCA2-mutated)

-

-

Protocol:

-

Subcutaneously implant Capan-1 cells into the flank of the mice.

-

Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (formulated in a suitable vehicle like methocel) orally, once daily, at the specified dose.

-

For combination studies, administer the other therapeutic agent (e.g., Temozolomide) according to its established protocol.

-

Measure tumor volume and body weight regularly (e.g., twice weekly).

-

At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Mandatory Visualizations

Experimental Workflow: In Vivo Antitumor Efficacy Study

Caption: Workflow for the in vivo antitumor efficacy study of this compound.

Conclusion

This compound is a highly potent and selective PARP-1 inhibitor with a well-defined mechanism of action. Its ability to induce synthetic lethality in HR-deficient tumors, such as those with BRCA2 mutations, has been demonstrated in preclinical models. The data presented in this technical guide, including its biochemical and cellular potency, selectivity, and in vivo efficacy, support its continued investigation as a promising therapeutic agent for the treatment of cancers with underlying DNA repair deficiencies. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of oncology and drug development.

References

NMS-P515: A Deep Dive into Stereospecific PARP-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NMS-P515, a potent and selective stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). We will delve into its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and the critical role of its stereochemistry in achieving high target engagement and efficacy.

Core Concepts: Stereospecificity and PARP-1 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and programmed cell death. PARP-1, the most abundant and well-studied member, plays a critical role in sensing DNA damage and signaling for its repair. Inhibiting PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.

This compound represents a significant advancement in the field of PARP inhibitors due to its high potency, selectivity for PARP-1, and its unique stereospecific binding mechanism. Unlike first-generation PARP inhibitors that target the enzyme's catalytic domain, this compound is a rationally designed, stereospecific inhibitor that locks PARP-1 in an inactive conformation on damaged DNA. This distinct mechanism of action is attributed to its specific stereoisomer, which dictates its interaction with the target protein.

Quantitative Data: Potency, Selectivity, and Cellular Efficacy

The preclinical data for this compound underscores its potential as a best-in-class PARP-1 inhibitor. The following tables summarize the key quantitative findings from various biochemical and cellular assays.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) |

| PARP-1 | Biochemical | 1 |

| PARP-2 | Biochemical | 150 |

| PARP-3 | Biochemical | >10,000 |

| TNKS1 | Biochemical | >10,000 |

| TNKS2 | Biochemical | >10,000 |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC50 (nM) |

| A2780 (Ovarian Cancer) | Cellular PARP-1 Engagement | 3 |

| A2780 (Ovarian Cancer) | Proliferation | 10 |

| Capan-1 (Pancreatic Cancer, BRCA2 mutant) | Proliferation | 1 |

Table 3: In Vivo Pharmacodynamic and Efficacy Data

| Animal Model | Dosing | PARP-1 Inhibition in Tumors | Tumor Growth Inhibition |

| Capan-1 Xenograft | 10 mg/kg, oral, once daily | >90% | 95% |

| KBX1 Xenograft | 10 mg/kg, oral, once daily | >90% | 80% |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

PARP-1 Biochemical Assay

This assay quantifies the inhibitory activity of this compound on the enzymatic function of PARP-1.

-

Principle: A homogeneous, fluorescence-based assay measuring the consumption of NAD+, a PARP-1 substrate, in the presence of activated DNA.

-

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

NAD+

-

Fluorescent NAD+ analog (e.g., etheno-NAD+)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

This compound dilutions

-

384-well microplates

-

-

Procedure:

-

Add 5 µL of this compound dilutions or vehicle control to the wells of a 384-well plate.

-

Add 10 µL of PARP-1 enzyme and activated DNA solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a solution containing NAD+ and the fluorescent NAD+ analog.

-

Incubate for 60 minutes at room temperature.

-

Read the fluorescence intensity using a plate reader (e.g., excitation at 340 nm, emission at 420 nm).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular PARP-1 Engagement Assay

This assay measures the ability of this compound to inhibit PARP-1 activity within living cells.

-

Principle: A Western blot-based assay to detect the levels of poly(ADP-ribose) (PAR) polymers in cells treated with a DNA damaging agent and the inhibitor.

-

Materials:

-

Cancer cell line (e.g., A2780)

-

Cell culture medium and supplements

-

This compound dilutions

-

DNA damaging agent (e.g., methyl methanesulfonate - MMS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against PAR

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Induce DNA damage by adding MMS (e.g., 500 µM) and incubate for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the anti-PAR primary antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Calculate the EC50 value based on the dose-dependent reduction in the PAR signal.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: this compound's mechanism of stereospecific PARP-1 inhibition and trapping.

Caption: High-level workflow for the preclinical characterization of this compound.

Conclusion

This compound stands out as a highly potent and selective PARP-1 inhibitor with a well-defined stereospecific mechanism of action. The quantitative data from biochemical, cellular, and in vivo studies demonstrate its promising therapeutic potential. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar compounds. The unique trapping mechanism of this compound, driven by its specific stereochemistry, represents a key area of ongoing research and may lead to improved clinical outcomes for patients with cancers harboring DNA repair deficiencies.

NMS-P515: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). All quantitative data are summarized in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Visualizations of the relevant signaling pathway and the experimental workflow are included to facilitate understanding.

Introduction: The Rationale for a Stereospecific PARP-1 Inhibitor

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for signaling and repairing DNA single-strand breaks (SSBs).[1] The inhibition of PARP-1 prevents the repair of SSBs, which, during DNA replication, are converted into more cytotoxic DNA double-strand breaks (DSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations that impair homologous recombination (HR), the accumulation of DSBs leads to synthetic lethality and tumor cell death. This has established PARP-1 as a significant target in oncology.[2]

The development of this compound originated from the isoindolinone carboxamide chemical series.[2] The primary goal was to enhance the binding efficiency and drug-like properties of this scaffold by introducing a methyl substituent at the C1 position of the bicyclic core. This led to the identification of a stereocenter and the subsequent development of the potent and stereospecific (S)-enantiomer, this compound.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition |

| Biochemical Activity | ||

| PARP-1 Kd | 16 nM | Biochemical assay |

| Cellular Activity | ||

| PARP-1 IC50 | 27 nM | HeLa cells |

| Selectivity | ||

| PARP-2 KD | > 10 µM | Biochemical assay |

| PARP-3 KD | > 10 µM | Biochemical assay |

| TNKS-1 KD | > 10 µM | Biochemical assay |

Data sourced from Papeo G, et al. ACS Med Chem Lett. 2019.[3][4][5][6]

Table 2: In Vivo Efficacy of this compound in a Capan-1 Xenograft Model

| Treatment Group | Dosing Regimen | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss |

| This compound (monotherapy) | 80 mg/kg, oral, daily for 12 days | 48% | 6% |

| This compound + Temozolomide | This compound: 80 mg/kg, oral, daily for 12 days; Temozolomide: 62.5 mg/kg, IV, daily for 5 days | 79% | 17% |

| Temozolomide (monotherapy) | 62.5 mg/kg, IV, daily for 5 days | 46% | 8% |

The Capan-1 pancreatic cancer model has a BRCA2 mutation. Data sourced from Papeo G, et al. ACS Med Chem Lett. 2019.[7]

Table 3: Physicochemical and ADME Profile of this compound

| Parameter | Value |

| Solubility (neutral pH) | >225 µM |

| Plasma Protein Binding | Slightly lower than its corresponding racemate |

| Cytochrome P450 Inhibition (CYPs) | IC50 > 31 µM |

| Oral Bioavailability | 78% |

Data sourced from the supplementary information of Papeo G, et al. ACS Med Chem Lett. 2019.[4][7]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. The diagram below illustrates the central role of PARP-1 in the DNA damage response and the consequences of its inhibition.

Caption: PARP-1 signaling in DNA repair and the mechanism of this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and preclinical evaluation of this compound, as described in the primary literature.

Biochemical Assays (PARP-1, -2, -3, and TNKS-1 Inhibition)

The inhibitory activity of this compound against PARP enzymes was determined using biochemical assays. The dissociation constant (Kd) was likely measured using a competition binding assay format. A typical protocol would involve:

-

Reagents: Recombinant human PARP-1, -2, -3, or TNKS-1 enzyme; a fluorescently labeled PARP inhibitor tracer; assay buffer.

-

Procedure: a. A dilution series of this compound is prepared. b. The recombinant PARP enzyme and the fluorescent tracer are incubated with the different concentrations of this compound in a microplate. c. The reaction is allowed to reach equilibrium. d. The fluorescence polarization or a similar signal is measured, which is proportional to the amount of tracer bound to the enzyme. e. The Kd value is calculated by fitting the data to a competition binding equation.

Cellular PARP-1 Inhibition Assay

The cellular potency (IC50) of this compound was assessed in HeLa cells. This is typically a functional assay that measures the inhibition of PARP activity within the cell.

-

Cell Culture: HeLa cells are cultured under standard conditions.

-

Procedure: a. HeLa cells are seeded in a microplate and treated with a dilution series of this compound. b. DNA damage is induced using an agent like hydrogen peroxide to activate PARP-1. c. Cells are lysed, and the level of poly(ADP-ribosyl)ation (PAR) is quantified using an ELISA-based method with an anti-PAR antibody. d. The IC50 value is determined by plotting the percentage of PAR inhibition against the concentration of this compound.

In Vivo Antitumor Efficacy Study

The antitumor activity of this compound was evaluated in a mouse xenograft model using the BRCA2-mutated Capan-1 human pancreatic cancer cell line.

-

Animal Model: Female athymic nude mice are used.

-

Procedure: a. Capan-1 cells are implanted subcutaneously into the flank of the mice. b. When tumors reach a palpable size, the mice are randomized into treatment and control groups. c. this compound is formulated in a suitable vehicle (e.g., methocel suspension) and administered orally at the specified dose and schedule. d. For combination studies, a second therapeutic agent (e.g., Temozolomide) is administered according to its own dosing regimen. e. Tumor volume and body weight are measured regularly throughout the study. f. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Physicochemical and ADME Profiling

A series of in vitro assays were conducted to determine the absorption, distribution, metabolism, and excretion (ADME) and physicochemical properties of this compound. These likely included:

-

Solubility: Determined by adding the compound to a buffered solution at a specific pH and measuring the concentration of the dissolved compound.

-

Plasma Protein Binding: Assessed using methods like equilibrium dialysis or ultrafiltration to determine the fraction of the compound bound to plasma proteins.

-

Metabolic Stability: Evaluated by incubating this compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.

-

Cytochrome P450 (CYP) Inhibition: The potential of this compound to inhibit major CYP isoforms is tested using fluorescent or mass spectrometry-based assays with specific CYP substrates.

Experimental Workflow

The following diagram outlines the logical workflow from the initial concept to the preclinical evaluation of this compound.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hybridization of SMILES and chemical-environment-aware tokens to improve performance of molecular structure generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. resource.aminer.org [resource.aminer.org]

NMS-P515: A Technical Guide to a Stereospecific PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and detailed protocols for key experimental validation.

Chemical Structure and Properties

This compound is an isoindolinone derivative with a stereospecific configuration that is crucial for its potent inhibitory activity against PARP-1.

Chemical Structure:

-

SMILES: O=C(N)C1=C2C(--INVALID-LINK--N(C3CCN(C4CCCCC4)CC3)C2=O)=CC=C1[1]

-

InChI: InChI=1S/C21H29N3O2/c1-14-17-8-5-9-18(20(22)25)19(17)21(26)24(14)16-10-12-23(13-11-16)15-6-3-2-4-7-15/h5,8-9,14-16H,2-4,6-7,10-13H2,1H3,(H2,22,25)/t14-/m0/s1[2]

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C21H29N3O2 | [1] |

| Molecular Weight | 355.47 g/mol | [1] |

| CAS Number | 1262395-13-0 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 3.33 mg/mL (9.37 mM) | [1] |

| Storage | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months) | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. PARP-1 is a critical component of the DNA damage response (DDR) system.

PARP-1 Signaling Pathway in DNA Repair:

Caption: this compound inhibits PARP-1, preventing the synthesis of PAR chains and the recruitment of DNA repair factors, ultimately leading to the accumulation of DNA damage.

In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 by this compound leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.

Key Experiments and Protocols

In Vitro PARP-1 Inhibition Assay

A fluorescence polarization (FP) based assay is a common method to determine the inhibitory activity of compounds against PARP-1. This assay measures the displacement of a fluorescently labeled PARP inhibitor from the enzyme by the test compound.

Experimental Workflow:

Caption: The workflow for a PARP-1 inhibition assay involves preparation of reagents, incubation, measurement of fluorescence polarization, and calculation of the IC50 value.

Detailed Protocol (Example):

-

Reagent Preparation:

-

Prepare a 2x solution of recombinant human PARP-1 enzyme in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

-

Prepare a 2x solution of a fluorescently labeled PARP inhibitor probe (e.g., a derivative of Olaparib) in assay buffer.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to create 10x working solutions.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the 10x this compound working solution to the appropriate wells.

-

Add 10 µL of assay buffer with the same percentage of DMSO to the control wells.

-

Add 40 µL of the 2x PARP-1 enzyme solution to all wells.

-

Incubate the plate at room temperature for 15 minutes.

-

Add 40 µL of the 2x fluorescent probe solution to all wells.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Plot the FP values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

In Vivo Antitumor Activity in a Xenograft Model

The antitumor efficacy of this compound can be evaluated in an in vivo xenograft model using human cancer cell lines implanted in immunocompromised mice. The Capan-1 pancreatic cancer cell line, which has a BRCA2 mutation, is a relevant model.

Experimental Workflow:

Caption: The workflow for an in vivo xenograft study includes model establishment, a treatment phase with the test compound, and endpoint analysis of tumor growth.

Detailed Protocol (Example):

-

Cell Culture and Implantation:

-

Culture Capan-1 human pancreatic cancer cells in an appropriate medium (e.g., RPMI-1640 with 10% FBS).

-

Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of female athymic nude mice.[3]

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[3]

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer this compound orally once daily at a dose of 80 mg/kg for 12 days.[1] The control group receives the vehicle only.

-

Measure tumor volume and body weight 2-3 times per week.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be processed for further analysis, such as immunohistochemistry for biomarkers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).

-

Summary of Quantitative Data

| Parameter | Value | Cell Line/System | Reference |

| Kd (dissociation constant) | 16 nM | Biochemical Assay | [1] |

| IC50 (half maximal inhibitory concentration) | 27 nM | HeLa cells | [1] |

| In Vivo Efficacy (Tumor Growth Inhibition) | 48% (at 80 mg/kg, oral, daily for 12 days) | Capan-1 Xenograft | [1] |

Conclusion

This compound is a potent and stereospecific PARP-1 inhibitor with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting a key DNA repair pathway, makes it a promising candidate for the treatment of cancers with specific DNA repair deficiencies. The experimental protocols provided in this guide offer a framework for the further investigation and development of this compound and other PARP inhibitors.

References

NMS-P515: A Deep Dive into PARP-1 Selectivity for Advanced Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a pivotal role in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. NMS-P515 is a potent and stereospecific inhibitor of PARP-1, demonstrating high selectivity for its target. This technical guide provides an in-depth analysis of the selectivity of this compound for PARP-1, presenting key quantitative data, detailed experimental methodologies, and the structural basis for its specificity.

Quantitative Analysis of this compound Selectivity

The selectivity of a PARP inhibitor is crucial for its therapeutic index, as off-target inhibition, particularly of PARP-2, can lead to increased toxicity. This compound has been shown to be highly selective for PARP-1 over other PARP family members.

Table 1: Biochemical Potency and Selectivity of this compound[1]

| Target | Method | Potency (Kd, µM) | Selectivity vs. PARP-1 |

| PARP-1 | Surface Plasmon Resonance (SPR) | 0.016 | - |

| PARP-2 | SPR | > 10 | > 625-fold |

| PARP-3 | SPR | > 10 | > 625-fold |

| TNKS-1 | SPR | > 10 | > 625-fold |

Table 2: Cellular Activity of this compound[1][2]

| Cell Line | Assay | Potency (IC50, µM) |

| HeLa | PAR Assay | 0.027 |

The Structural Basis of this compound Selectivity

The high selectivity of this compound for PARP-1 is attributed to its unique stereospecific interactions with the enzyme's nicotinamide binding pocket. Co-crystal structure analysis of this compound with the PARP-1 catalytic domain provides a clear rationale for its potent and selective inhibition.[1]

The isoindolinone core of this compound establishes key hydrogen bonds with Gly863 and Ser904, and a π–π stacking interaction with Tyr907, anchoring it within the active site. The stereochemistry of this compound is crucial for its high-affinity binding to PARP-1, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[1]

Experimental Methodologies

The determination of this compound's selectivity and potency relies on a suite of biochemical and cellular assays. Below are detailed descriptions of the key experimental protocols.

Biochemical Assays for Potency and Selectivity

1. Surface Plasmon Resonance (SPR) Binding Assay

This assay directly measures the binding affinity (Kd) between this compound and PARP enzymes in real-time.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (this compound) binds to an immobilized protein (PARP enzyme).

-

Protocol Outline:

-

Immobilize recombinant human PARP-1, PARP-2, PARP-3, or TNKS-1 onto a sensor chip.

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor chip surface.

-

Measure the association and dissociation rates to calculate the equilibrium dissociation constant (Kd).

-

2. Fluorescence Polarization (FP) Displacement Assay

This high-throughput assay is used to determine the inhibitor's ability to displace a fluorescently labeled ligand from the PARP active site.

-

Principle: A small, fluorescently labeled molecule bound to a large protein like PARP has a high fluorescence polarization. When displaced by an inhibitor, the free fluorescent molecule tumbles more rapidly, resulting in a decrease in polarization.

-

Protocol Outline:

-

Incubate the PARP enzyme with a fluorescently labeled NAD+ analog probe.

-

Add increasing concentrations of this compound.

-

Measure the fluorescence polarization to determine the concentration of this compound required to displace 50% of the fluorescent probe (IC50).

-

Cellular Assay for PARP-1 Inhibition

PAR (Poly-ADP-Ribose) Formation Assay

This assay measures the ability of this compound to inhibit PARP-1 activity within a cellular context.

-

Principle: In response to DNA damage, PARP-1 synthesizes PAR chains. The level of PAR can be quantified to assess PARP-1 activity.

-

Protocol Outline:

-

Culture cells (e.g., HeLa) and treat with varying concentrations of this compound.

-

Induce DNA damage (e.g., with a DNA alkylating agent).

-

Lyse the cells and quantify the amount of PAR formed using an ELISA-based method or by Western blotting with an anti-PAR antibody.

-

Determine the IC50 value, which is the concentration of this compound that inhibits PAR formation by 50%.

-

Visualizing the Core Concepts

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

References

NMS-P515: A Potent and Stereospecific PARP-1 Inhibitor Driving Synthetic Lethality in Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway.[1] By selectively targeting PARP-1, this compound leverages the concept of synthetic lethality to induce cell death in cancer cells with pre-existing DNA repair deficiencies, particularly those with mutations in the BRCA1 or BRCA2 genes. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology and DNA damage response.

Introduction to this compound and Synthetic Lethality

The principle of synthetic lethality describes a genetic interaction where the simultaneous loss of two genes results in cell death, while the loss of either gene alone is viable. In the context of cancer therapy, this concept is exploited by targeting a gene that is essential for the survival of cancer cells that have lost a tumor suppressor gene.

The inhibition of PARP-1 is a clinically validated strategy that induces synthetic lethality in tumors with defects in the homologous recombination (HR) pathway of DNA double-strand break repair, most notably those with mutations in the BRCA1 or BRCA2 genes. PARP-1 is crucial for the repair of DNA single-strand breaks (SSBs). When PARP-1 is inhibited, these SSBs persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA mutated), the accumulation of unrepaired DSBs leads to genomic instability and ultimately, apoptotic cell death.

This compound is an isoindolinone-based compound that has been identified as a potent and highly selective inhibitor of PARP-1. Its stereospecific nature ensures a precise interaction with the target enzyme, leading to robust inhibition of its catalytic activity.

Quantitative Data Presentation

The preclinical data for this compound demonstrates its high potency and selectivity for PARP-1, as well as its anti-tumor activity in a relevant cancer model.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Biochemical Potency | |||

| PARP-1 Kd | 16 nM (0.016 µM) | Biochemical assay | [2][3][4][5] |

| Cellular Potency | |||

| PARP-1 IC50 | 27 nM (0.027 µM) | HeLa cells (H2O2-induced PAR formation) | [2][3][4][5] |

| Selectivity | |||

| PARP-2 KD | > 10 µM | ||

| PARP-3 KD | > 10 µM | ||

| TNKS-1 KD | > 10 µM |

Table 2: In Vivo Efficacy of this compound in a Capan-1 Xenograft Model

| Animal Model | Treatment | Dosing Schedule | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference |

| Capan-1 (BRCA2-mutated) pancreatic cancer xenografts | This compound | 80 mg/kg, oral, once daily for 12 days | 48% | 6% | [2] |

| Capan-1 (BRCA2-mutated) pancreatic cancer xenografts | This compound + Temozolomide | 80 mg/kg this compound (oral, daily for 12 days) + 62.5 mg/kg Temozolomide (IV, daily for 5 days) | 79% | 17% | |

| Capan-1 (BRCA2-mutated) pancreatic cancer xenografts | Temozolomide | 62.5 mg/kg, IV, once daily for 5 days | 46% | 8% |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of PARP-1, which leads to the accumulation of DNA single-strand breaks. In the context of a BRCA-deficient background, this triggers a synthetic lethal cascade.

Experimental Protocols

The following sections outline the likely experimental methodologies used to characterize this compound, based on standard practices in the field and available information.

PARP-1 Biochemical Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of PARP-1 in a cell-free system.

Principle: The assay measures the incorporation of a labeled NAD+ substrate onto a histone protein by recombinant PARP-1 in the presence of damaged DNA. The reduction in signal in the presence of the inhibitor is used to determine its potency (Kd or IC50).

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone proteins (e.g., H1)

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

Biotinylated-NAD+

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound at various concentrations

-

Microplate reader

Procedure:

-

Coat a 96-well plate with histone proteins and incubate overnight.

-

Wash the plate to remove unbound histones.

-

Add a reaction mixture containing assay buffer, activated DNA, and recombinant PARP-1 to each well.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Initiate the reaction by adding biotinylated-NAD+.

-

Incubate the plate to allow for the PARylation reaction to occur.

-

Stop the reaction and wash the plate to remove unreacted components.

-

Add streptavidin-HRP and incubate.

-

Wash the plate and add the HRP substrate.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the Kd or IC50 value.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay measures the inhibition of PARP-1 activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP-1 activity, followed by treatment with this compound. The formation of poly(ADP-ribose) (PAR) chains is then detected using an anti-PAR antibody and visualized by immunofluorescence.

Materials:

-

HeLa cells (or other suitable cell line)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

DNA damaging agent (e.g., H2O2)

-

Fixative (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking solution (e.g., BSA in PBS)

-

Primary antibody: anti-PAR monoclonal antibody

-

Secondary antibody: fluorescently-labeled anti-mouse IgG

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed HeLa cells in a multi-well imaging plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound for a specified time (e.g., 30 minutes).

-

Induce DNA damage by adding H2O2 and incubate for a short period (e.g., 15 minutes).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-PAR antibody.

-

Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of PAR staining in the nucleus.

-

Calculate the percent inhibition of PAR formation and determine the cellular IC50 value.

In Vivo Antitumor Efficacy Study in a Capan-1 Xenograft Model

This study evaluates the ability of this compound to inhibit tumor growth in a preclinical animal model of BRCA2-mutated pancreatic cancer.

Principle: Human Capan-1 cancer cells, which have a mutation in the BRCA2 gene, are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

Materials:

-

Capan-1 human pancreatic cancer cell line

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cell culture medium and Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Culture Capan-1 cells to the desired confluence.

-

Harvest and resuspend the cells in a mixture of media and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 80 mg/kg) or vehicle control orally, once daily, for the duration of the study (e.g., 12 days).

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental procedures.

Clinical Development Landscape

As of the latest available information, this compound is a preclinical candidate. However, Nerviano Medical Sciences is actively developing other PARP inhibitors. Notably, NMS-293 (also known as NMS-03305293), a selective PARP-1 inhibitor, has entered Phase I clinical trials for patients with advanced solid tumors.[3][4][5][6] The clinical development of next-generation PARP inhibitors like NMS-293 will provide valuable insights into the therapeutic potential and safety of highly selective PARP-1 inhibition.

Conclusion

This compound is a potent and stereospecific PARP-1 inhibitor with a clear mechanism of action that leverages synthetic lethality in BRCA-deficient cancers. The preclinical data highlights its potential as a promising therapeutic agent. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation and development of this compound and other selective PARP-1 inhibitors. Continued research in this area holds the promise of delivering more effective and personalized treatments for cancer patients.

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nerviano Medical Sciences Initiates Combination Phase 1 Trials of NMS-293 in Relapsed Small Cell Lung and BRCA Wild-Type Ovarian Cancers - Nerviano Medical Sciences [nervianoms.com]

- 3. nmsgroup.it [nmsgroup.it]

- 4. Nerviano Medical Sciences announces FDA clearance of two INDs for its PARP1-selective, non-trapping inhibitor NMS-293 to start clinical studies in small cell lung cancer and BRCA wild-type ovarian carcinoma - Nerviano Medical Sciences [nervianoms.com]

- 5. Nerviano Medical Sciences to Present Preliminary Phase 1 PARP1 selective inhibitor data at the 35th AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics - BioSpace [biospace.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Anti-Tumor Activity of NMS-P515: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The information compiled herein summarizes its anti-tumor activity, mechanism of action, and key experimental findings to support further research and development efforts.

Core Mechanism of Action: PARP-1 Inhibition

This compound exerts its anti-tumor effects by selectively targeting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability of the cancer cells to properly repair these DSBs through homologous recombination results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity

| Parameter | Value | Cell Line | Reference |

| Kd (PARP-1) | 16 nM | - | [1][2] |

| IC50 (Cellular) | 27 nM | HeLa | [1][2] |

In Vivo Efficacy in Capan-1 Pancreatic Cancer Xenograft Model

The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the BRCA2-mutated Capan-1 human pancreatic cancer cell line.[1][2]

| Treatment Group | Dosage & Schedule | Maximal Tumor Growth Inhibition (TGI) | Maximum Body Weight Loss | Reference | |---|---|---|---| | This compound (Monotherapy) | 80 mg/kg, oral, daily for 12 days | 48% | 6% |[1][2] | | This compound + Temozolomide | this compound: 80 mg/kg, oral, daily for 12 daysTemozolomide: 62.5 mg/kg, IV, daily for 5 days (starting day 3) | 79% | 17% |[2] | | Temozolomide (Monotherapy) | 62.5 mg/kg, IV, daily for 5 days | 46% | 8% |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for the key experiments cited.

PARP-1 Enzymatic Assay (Illustrative Protocol)

This protocol describes a common method for determining the enzymatic activity of PARP-1 and the inhibitory potential of compounds like this compound.

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., calf thymus DNA treated with DNase I)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB for HRP)

-

Stop solution

-

Plate reader

-

-

Procedure:

-

Coat a 96-well plate with Histone H1 and block non-specific binding sites.

-

In a separate plate, prepare a reaction mixture containing assay buffer, activated DNA, and the test compound (this compound) at various concentrations.

-

Add the PARP-1 enzyme to the reaction mixture and incubate.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate to allow for the poly(ADP-ribosyl)ation of histones.

-

Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated PAR to bind to the immobilized histones.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation Assay (MTT Assay in HeLa Cells - Illustrative Protocol)

This protocol outlines a standard procedure to assess the effect of this compound on the viability of HeLa cells.

-

Reagents and Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Seed HeLa cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

In Vivo Xenograft Study (Capan-1 in Immunocompromised Mice - Illustrative Protocol)

This protocol provides a general framework for conducting an in vivo efficacy study with the Capan-1 pancreatic cancer model.

-

Animals and Cell Line:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Capan-1 human pancreatic cancer cells (BRCA2-mutated)

-

-

Procedure:

-

Culture Capan-1 cells to a sufficient number.

-

Subcutaneously inject a suspension of Capan-1 cells (typically mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 80 mg/kg, orally, daily) and any combination agents according to the study design. The control group receives a vehicle.

-

Measure tumor volume (e.g., using calipers) and mouse body weight at regular intervals throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.

-

Visualizations

PARP-1 Inhibition Signaling Pathway

Caption: Mechanism of this compound-induced synthetic lethality in BRCA-deficient cancer cells.

Experimental Workflow: In Vivo Xenograft Study

Caption: A typical workflow for assessing the in vivo anti-tumor efficacy of this compound.

References

Methodological & Application

Application Notes and Protocols for NMS-P515 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NMS-P515, a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), in cancer cell line research. This document outlines the mechanism of action, summarizes key quantitative data, and offers detailed protocols for essential in vitro experiments.

Introduction to this compound

This compound is a small molecule inhibitor that potently and selectively targets PARP-1, an enzyme critical for the repair of DNA single-strand breaks (SSBs).[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, forming toxic DNA double-strand breaks (DSBs). The inability of these cancer cells to repair DSBs through homologous recombination (HR) results in cell death, a concept known as synthetic lethality.[2][3] This targeted approach makes this compound a valuable tool for investigating DNA damage response (DDR) pathways and for preclinical evaluation in relevant cancer models.

Properties and Handling of this compound

-

Mechanism of Action: Stereospecific inhibitor of PARP-1.[1][4]

-

Storage: Store lyophilized powder at -20°C for up to 36 months. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5] It is recommended to aliquot solutions to avoid multiple freeze-thaw cycles.[5]

-

Solubility: Soluble in DMSO. For a 1 mM stock solution, dissolve 1 mg of this compound in 2.8132 mL of newly opened DMSO.[4] Ultrasonic assistance may be required.[4]

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound from biochemical and cellular assays. Researchers should empirically determine the optimal concentration and IC50 for their specific cancer cell lines of interest.

| Parameter | Value | Cell Line / Model | Comments | Reference |

| Biochemical Kd | 16 nM | - | Measures binding affinity to PARP-1 enzyme. | [1][4] |

| Cellular IC50 | 27 nM | HeLa | Measures concentration for 50% inhibition of PARP-1 in cells. | [1][4] |

| In Vivo Efficacy | 48% TGI | Capan-1 Xenograft | Pancreatic, BRCA2-mutated mouse model. | [4][6] |

| In Vivo Dosing | 80 mg/kg | Capan-1 Xenograft | Oral administration, once daily for 12 days. | [4][6] |

TGI: Tumor Growth Inhibition

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

Caption: Mechanism of PARP-1 inhibition and synthetic lethality by this compound.

Caption: General experimental workflow for evaluating this compound in cancer cell lines.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol provides a general guideline for culturing and treating adherent cancer cell lines.

A. Materials

-

Selected cancer cell line

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)[7]

-

This compound powder

-

Sterile, cell culture-grade DMSO[4]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Multi-well plates (e.g., 96-well for viability, 6-well for protein/flow cytometry)

B. Procedure

-

Cell Seeding: Culture cells to ~80% confluency.[8] Trypsinize, count, and seed cells into appropriate multi-well plates at a predetermined density to ensure they are in the logarithmic growth phase during treatment. Incubate overnight (37°C, 5% CO2) to allow for attachment.

-

This compound Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.[4]

-

Treatment Preparation: On the day of the experiment, prepare serial dilutions of this compound in a complete growth medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).[9]

Protocol 2: Cell Viability Assay (IC50 Determination)

This protocol uses a colorimetric method (e.g., MTT or CCK-8) to assess cell viability and determine the half-maximal inhibitory concentration (IC50).

A. Materials

-

Cells treated as per Protocol 1 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution

-

Solubilization buffer (for MTT assay, e.g., DMSO or acidified isopropanol)

B. Procedure

-

Following treatment (Protocol 1), add 10-20 µL of MTT or CCK-8 solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the reagent.

-

For MTT: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

For CCK-8: No solubilization step is needed.

-

Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[9]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Protocol 3: Western Blot for PARP-1 Activity

This protocol is used to detect changes in protein expression or post-translational modifications, such as PARylation, which is a direct indicator of PARP-1 activity.

A. Materials

-

Cells treated as per Protocol 1 in 6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane[10]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[10]

-

Primary antibodies (e.g., anti-PAR, anti-PARP-1, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibody[10]

-

Enhanced Chemiluminescence (ECL) substrate[11]

B. Procedure

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[10]

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel for electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by washes with TBST.[10] Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: After final washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11]

Protocol 4: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

A. Materials

-

Cells treated as per Protocol 1 in 6-well plates

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

B. Procedure

-

Cell Collection: After treatment, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.[12]

-

Washing: Wash the cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

Protocol 5: Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14]

A. Materials

-

Cells treated as per Protocol 1 in 6-well plates

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)[15]

-

Flow cytometer

B. Procedure

-

Cell Collection: Harvest cells by trypsinization, then centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with PBS.

-

Fixation: Resuspend the pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C for several weeks.[15][16]

-

Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in PI staining solution (containing RNase A to eliminate RNA-related signals).[14][17]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.[18]

-

Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI signal to resolve the DNA content peaks.[17]

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. shellchemtech.com [shellchemtech.com]

- 6. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horizondiscovery.com [horizondiscovery.com]

- 8. Protocol for High Throughput 3D Drug Screening of Patient Derived Melanoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medic.upm.edu.my [medic.upm.edu.my]

- 10. sinobiological.com [sinobiological.com]

- 11. spb.dia-m.ru [spb.dia-m.ru]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

Application Notes and Protocols for NMS-P515 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of NMS-P515, a potent and stereospecific PARP-1 inhibitor, in in vivo mouse studies. The information is compiled from preclinical data to guide researchers in designing and executing their own experiments.

Data Presentation: In Vivo Dosage and Efficacy of PARP-1 Inhibitors

The following table summarizes the reported in vivo dosage and efficacy of this compound in a mouse xenograft model. For comparative purposes, data for other commonly used PARP-1 inhibitors are also included.

| PARP-1 Inhibitor | Dosage and Administration Route | Mouse Model | Efficacy Highlights | Reference |

| This compound | 80 mg/kg, oral (p.o.), once daily for 12 days | Capan-1 pancreatic cancer xenograft (BRCA2-mutated) | Monotherapy: 48% maximal tumor growth inhibition. In combination with Temozolomide: 79% maximal tumor growth inhibition. | [1] |

| Olaparib | 100 mg/kg, oral (p.o.), once daily | BR5 (Brca1-mutated) syngeneic breast cancer model | Monotherapy: Significant tumor growth inhibition. In combination with anti-PD-L1: Increased complete responders. | |

| Olaparib | 50 or 100 mg/kg, oral (p.o.), daily | HBCx-10 (BRCA1-mutated) and HBCx-9 (BRCA wild-type) patient-derived xenografts (PDX) | Induced changes in immune gene expression pathways in the BRCA1-mutated model. | |

| Olaparib | 25, 50, 100, or 200 mg/kg in diet, continuous | BRCA1-deficient mammary tumor model | Dose-dependent delay in tumor development. 200 mg/kg delayed tumor onset by 6.5 weeks and increased lifespan by 7 weeks. | |

| Veliparib | 100 mg/kg in diet, continuous | BRCA1-deficient mammary tumor model | Delayed first detectable tumor by 2.4 weeks. | |

| PJ34 | 10 mg/kg, subcutaneous (s.c.) | Parp1+/+ cRb−/− HRASV12 astrocyte-derived tumors | Significant reduction in tumor growth. |

Signaling Pathway: this compound Mechanism of Action

This compound is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective Homologous Recombination), the inhibition of PARP-1 by this compound leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.

Caption: this compound inhibits PARP-1, leading to synthetic lethality in cancer cells.

Experimental Protocols

Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a methylcellulose-based suspension for the oral administration of this compound to mice. This is a general protocol and may need optimization based on the specific batch of this compound and experimental requirements.

Materials:

-

This compound powder

-

Methylcellulose (e.g., 400 cP viscosity)

-

Tween 80 (Polysorbate 80)

-

Sterile, purified water (Milli-Q or equivalent)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers and graduated cylinders

-

Scale

Procedure:

-

Prepare the 0.5% Methylcellulose Vehicle:

-

To prepare 100 mL of 0.5% methylcellulose solution, heat approximately 30 mL of purified water to 60-70°C.

-

In a separate beaker, weigh 0.5 g of methylcellulose powder.

-

While stirring the heated water, slowly add the methylcellulose powder to create a suspension.

-

Remove the suspension from the heat and add 70 mL of cold purified water.

-

Continue stirring the solution on a stir plate in a cold room (or on ice) until the methylcellulose is fully dissolved and the solution is clear. This may take several hours or can be left overnight.

-

Add 0.2 mL of Tween 80 to the final solution (for a 0.2% final concentration) and stir until fully mixed.

-

-

Prepare the this compound Suspension:

-

Calculate the required amount of this compound based on the desired dosage (e.g., 80 mg/kg) and the number and weight of the mice to be treated. Assume a dosing volume of 10 mL/kg (or 0.1 mL per 10 g of body weight).

-

For example, to dose a 20 g mouse at 80 mg/kg, you would need 1.6 mg of this compound in a 0.2 mL volume. This would require a suspension concentration of 8 mg/mL.

-

Weigh the calculated amount of this compound powder.

-

In a small, sterile container, add a small volume of the prepared methylcellulose vehicle to the this compound powder to create a paste.

-

Gradually add the remaining volume of the vehicle while continuously vortexing or stirring to ensure a uniform suspension. Sonication can be used to aid in creating a more uniform suspension.

-

Prepare the suspension fresh daily before administration.

-

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft mouse model, based on the study using Capan-1 cells.

Materials:

-

Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old

-

Capan-1 human pancreatic cancer cells (or other desired cell line)

-

Matrigel (or other appropriate extracellular matrix)

-

Cell culture medium (e.g., IMDM with 20% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Animal scale

-

This compound suspension (prepared as described above)

-

Oral gavage needles (20-22 gauge, straight or curved)

Experimental Workflow:

Caption: Workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Procedure:

-

Tumor Cell Implantation:

-

Culture Capan-1 cells according to standard protocols.

-

On the day of implantation, harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (e.g., Vehicle control, this compound monotherapy, combination therapy).

-

-

Treatment Administration:

-

Administer the this compound suspension (or vehicle control) orally via gavage at the predetermined dose and schedule (e.g., 80 mg/kg, once daily for 12 days).

-

For oral gavage, gently restrain the mouse and insert the gavage needle into the esophagus. Slowly administer the suspension. Monitor the animal for any signs of distress during and after the procedure.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight 2-3 times per week throughout the study.

-

Monitor the animals for any signs of toxicity, such as significant body weight loss (>15-20%), changes in behavior, or signs of distress.

-

The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of excessive toxicity are observed.

-

At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Perform statistical analysis to determine the significance of the observed differences in tumor growth.

-

These protocols and notes are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all animal procedures are approved by their institution's Animal Care and Use Committee.

References

Application Notes and Protocols for NMS-P515 Administration in Pancreatic Cancer Xenografts